REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].C([CH:10]1[CH2:15][CH:14]2[O:16]C1C=C2)(OC)=O.Cl.C(Cl)Cl>O>[CH2:1]([N:3]([CH2:4][CH3:5])[C:14](=[O:16])[CH:15]=[CH2:10])[CH3:2]
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C2C=CC(C1)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is then stirred for 15 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C.
|
Type
|
CUSTOM
|
Details
|
On conclusion of the furane separation
|
Type
|
TEMPERATURE
|
Details
|
the sedimentation temperature increases
|
Type
|
DISTILLATION
|
Details
|
the product distills over at the now lowered pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |